N-(2,5-dimethylphenyl)-N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]benzenesulfonamide
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Overview
Description
N-(2,5-dimethylphenyl)-N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzenesulfonamide group attached to a quinoline moiety, which is further substituted with hydroxy and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]benzenesulfonamide typically involves multiple steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of Hydroxy and Methyl Groups: The hydroxy and methyl groups can be introduced via electrophilic substitution reactions. For instance, the hydroxy group can be added using a hydroxylation reaction, while the methyl group can be introduced using a Friedel-Crafts alkylation.
Formation of the Benzenesulfonamide Group: The benzenesulfonamide group can be synthesized by reacting benzenesulfonyl chloride with an appropriate amine.
Coupling Reaction: Finally, the quinoline moiety and the benzenesulfonamide group are coupled together using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the sulfonamide group, potentially leading to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are commonly used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline and benzene derivatives.
Scientific Research Applications
N-(2,5-dimethylphenyl)-N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as an antimicrobial or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Material Science: The compound can be used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: The compound may find use in the development of new catalysts and chemical sensors.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]benzenesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in critical biological pathways.
Pathways Involved: It may interfere with pathways related to cell proliferation, apoptosis, or signal transduction, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dimethylphenyl)-N-[(2-hydroxyquinolin-3-yl)methyl]benzenesulfonamide: Lacks the methyl group on the quinoline ring.
N-(2,5-dimethylphenyl)-N-[(7-methylquinolin-3-yl)methyl]benzenesulfonamide: Lacks the hydroxy group on the quinoline ring.
N-(2,5-dimethylphenyl)-N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]methanesulfonamide: Has a methanesulfonamide group instead of a benzenesulfonamide group.
Uniqueness
The presence of both hydroxy and methyl groups on the quinoline ring, along with the benzenesulfonamide group, makes N-(2,5-dimethylphenyl)-N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]benzenesulfonamide unique
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3S/c1-17-10-12-20-15-21(25(28)26-23(20)13-17)16-27(24-14-18(2)9-11-19(24)3)31(29,30)22-7-5-4-6-8-22/h4-15H,16H2,1-3H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUVDKTYLBNSRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=C(C=CC(=C3)C)C)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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